ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
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Overview
Description
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as inhibitors of human neutrophil elastase . They are also being researched for their activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolo[2,3-b]pyridine scaffold . Modifications at position 2 of the scaffold resulted in loss of inhibitory activity, while certain substituents at position 5 were tolerated .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate and its derivatives are utilized in various synthetic chemistry applications. For instance, they are used in ligand-free Cu-catalyzed [3 + 2] cycloaddition reactions for the synthesis of pyrrolo[1,2-a]quinolines and related compounds under mild conditions using air as the sole oxidant (Yang Yu et al., 2016). Additionally, these compounds play a role in the synthesis of various pyrrolyl selenolopyridine compounds, some of which have shown remarkable antioxidant activity (R. Zaki et al., 2017).
Pharmaceutical Research
- In the field of pharmaceutical research, derivatives of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate have been explored for their potential effects on memory and learning. Studies have synthesized various derivatives and evaluated their impact on memory facilitation in mice, indicating potential applications in cognitive enhancement or the treatment of memory-related disorders (Li Ming-zhu, 2010; 2012).
Material Science and Chemistry
- The compound and its derivatives are also significant in material science and quantum chemistry. They are involved in the study of molecular properties like the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. These properties are crucial for understanding the behavior of materials at the molecular level (M. Bouklah et al., 2012).
Future Directions
properties
IUPAC Name |
ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZTQWAUBLDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate |
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